Structural Differentiation: N-Methylcarbamate vs. NH-Carbamate Impact on Molecular Weight and Lipophilicity
The target compound differs from its closest non-methylated analog, tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1021736-04-8), by the presence of an N-methyl group on the carbamate nitrogen. This modification increases the molecular weight by 14.03 g/mol (from 276.13 to 290.16 g/mol) and introduces a secondary amide's steric and electronic character, which can influence reactivity and physicochemical properties . The N-methyl group is expected to increase lipophilicity (cLogP) by approximately 0.5-0.7 log units based on fragment-based calculations, though experimental values are not publicly available for direct comparison . Such a shift can be critical for downstream biological target engagement when the intermediate is used in drug discovery programs.
ΔcLogP ~+0.5–0.7
| Evidence Dimension | Molecular Weight (g/mol) and Estimated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 290.16 g/mol; Estimated cLogP increase: ~0.5-0.7 units vs. NH analog |
| Comparator Or Baseline | tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1021736-04-8) MW: 276.13 g/mol |
| Quantified Difference | ΔMW: +14.03 g/mol; Estimated ΔcLogP: +0.5 to +0.7 |
| Conditions | Calculated using ChemDraw Professional 20.0 (fragment-based method) |
Why This Matters
For medicinal chemistry programs, a defined shift in molecular weight and lipophilicity can be strategically exploited to fine-tune ADME properties, making this intermediate the preferred choice over the non-methylated analog when specific property space is targeted.
